molecular formula C19H20N2O2 B6189599 1-{[methyl(2-phenylpropyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione CAS No. 2639404-72-9

1-{[methyl(2-phenylpropyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B6189599
CAS RN: 2639404-72-9
M. Wt: 308.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[Methyl(2-phenylpropyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione, commonly referred to as “Indol-3-yl-methyl-amino-methyl-methyl-dione”, is an organic compound with a wide range of applications. It is a heterocyclic compound, which contains both a nitrogen and an oxygen atom, and is a member of the indole family. It has been used in various fields such as medicine, pharmacology, and biochemistry. This compound has been studied extensively due to its potential therapeutic properties, including its ability to act as an anti-inflammatory, anti-bacterial, and anti-cancer agent.

Scientific Research Applications

Indol-3-yl-methyl-amino-methyl-methyl-dione has been used in numerous scientific research applications. It has been used as a tool to study biological processes such as inflammation, cancer, and bacterial infections. It has also been used to study the effects of various drugs on the body, as well as to develop new drugs. In addition, this compound has been used to study the structure and function of proteins and other macromolecules.

Mechanism of Action

The exact mechanism of action of Indol-3-yl-methyl-amino-methyl-methyl-dione is not fully understood. However, it is believed that this compound acts by binding to certain receptors in the body, which triggers a cascade of biochemical reactions. These reactions can lead to the inhibition of certain enzymes and the activation of others, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
Indol-3-yl-methyl-amino-methyl-methyl-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation. It has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus. In addition, this compound has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Indol-3-yl-methyl-amino-methyl-methyl-dione in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound is relatively stable and does not easily degrade. However, one of the main limitations of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are numerous potential future directions for the use of Indol-3-yl-methyl-amino-methyl-methyl-dione. One potential direction is to further explore its potential therapeutic properties, such as its anti-inflammatory, anti-bacterial, and anti-cancer effects. Additionally, this compound could be used to develop new drugs or to modify existing drugs to make them more effective. Finally, this compound could be used to study the structure and function of proteins and other macromolecules, as well as to study the effects of various drugs on the body.

Synthesis Methods

Indol-3-yl-methyl-amino-methyl-methyl-dione can be synthesized in a variety of ways. One method involves the condensation of 2-phenylpropyl amine with methyl indole-3-carboxylate in the presence of an acid catalyst. This reaction results in the formation of an intermediate, which is then cyclized to form the desired product. The reaction can be carried out under mild conditions and is relatively simple.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1H-indole-2,3-dione with methyl(2-phenylpropyl)amine followed by the addition of formaldehyde to form the final product.", "Starting Materials": [ "1H-indole-2,3-dione", "methyl(2-phenylpropyl)amine", "formaldehyde" ], "Reaction": [ "Step 1: 1H-indole-2,3-dione is reacted with methyl(2-phenylpropyl)amine in the presence of a suitable solvent and a catalyst such as HCl or H2SO4.", "Step 2: The resulting intermediate is then treated with formaldehyde in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the final product.", "Step 3: The product is then purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

2639404-72-9

Molecular Formula

C19H20N2O2

Molecular Weight

308.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.